3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
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Overview
Description
3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a methyl group attached to the oxazole ring. The compound’s unique structure imparts specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butyl acetoacetate with chloromethyl methyl ketone in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, chloromethyl, and methyl groups, which can participate in various chemical interactions. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-tert-butyl-5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:
3-tert-butyl-5-(chloromethyl)-1H-pyrazole hydrochloride: This compound shares the tert-butyl and chloromethyl groups but differs in the heterocyclic ring structure, which is a pyrazole instead of an oxazole.
3-tert-butyl-5-(chloromethyl)pyridine hydrochloride: Similar to the oxazole compound, this pyridine derivative contains the tert-butyl and chloromethyl groups but has a pyridine ring structure.
3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole: This compound has a similar structure with the tert-butyl and chloromethyl groups but features an oxadiazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the oxazole ring, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
2648972-58-9 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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